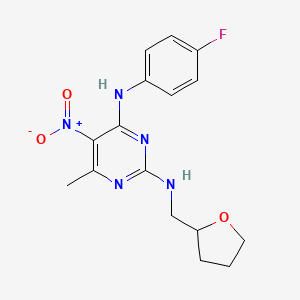

![molecular formula C16H20N4O4S2 B2384886 N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide CAS No. 2097904-34-0](/img/structure/B2384886.png)

N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

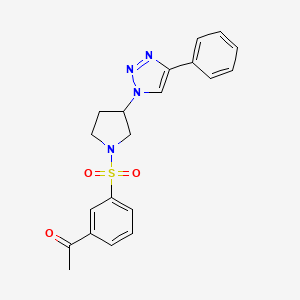

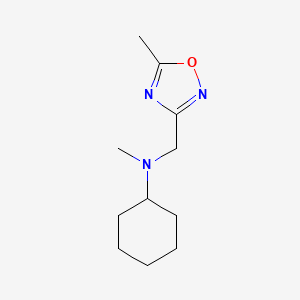

“N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide” is a complex organic compound. It is related to thiadiazole-based covalent triazine framework nanosheets, which are used for highly selective and sensitive primary aromatic amine detection .

Synthesis Analysis

The synthesis of similar compounds involves the Sonogashira cross-coupling reaction of 4-ethynyl-N,N-dimethylbenzenamine and 4-bromo-7-nitrobenzo[c][1,2,5]thiadiazole with PdCl2(PPh3)2 and CuI under an argon flow at room temperature . The compound is then purified by SiO2 chromatography with CH2Cl2/petroleum ether .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using crystallography . The structure is triclinic, with fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters provided for each atom .Chemical Reactions Analysis

Thiadiazole-based covalent triazine framework nanosheets, which are related to the compound , show high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching . This is attributed to the static quenching process, confirmed by the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include high stability, high porosity, and high fluorescence performance . The compound also has a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich PAA molecules .科学的研究の応用

Antimicrobial Agents

1,3,4-thiadiazole derivatives, which include the compound , have been synthesized and evaluated as potent antimicrobial agents . They have been tested against E. coli, B. mycoides, and C. albicans, with some compounds showing significant antimicrobial activity .

Antiproliferative Activities

Compounds similar to the one have been synthesized and their antiproliferative activities determined against human cervix carcinoma (HeLa) and rat brain tumor cells (C6) using the BrdU cell proliferation ELISA assay .

Metal Sensors

1,3,4-thiadiazole-2,5-dithio crown ethers, which are related to the compound , have been synthesized and characterized . These ligands could be applied as metal sensors and used to separate metals from various mixtures .

Anti-inflammatory and Analgesic Activities

Indole derivatives, which are structurally related to the compound , have shown anti-inflammatory and analgesic activities .

Determination of Bismuth, Copper, and Lead

1,3,4-Thiadiazole-2,5-dithiol, a compound related to the one , has been used as a reagent for the determination of bismuth, copper, and lead .

Synthesis of Various Nitrogen, Oxygen, Sulfur, and Selenium Containing Compounds

Hydrazonoyl halides, which are structurally related to the compound , have been used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .

作用機序

Target of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been shown to exhibit potent antimicrobial activity . Therefore, it is possible that this compound may also target microbial cells.

Mode of Action

It is known that many antimicrobial agents work by disrupting essential processes in microbial cells, such as cell wall synthesis, protein synthesis, or dna replication .

Biochemical Pathways

Based on its potential antimicrobial activity, it may interfere with pathways essential for the survival and proliferation of microbial cells .

Pharmacokinetics

The structure-activity relationship of similar compounds has been studied, and in silico pharmacokinetic and molecular modeling studies have been summarized .

Result of Action

It is known that antimicrobial agents can lead to the death of microbial cells, thereby preventing the spread of infection .

将来の方向性

特性

IUPAC Name |

N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S2/c1-19(2)26(22,23)14-5-3-12(4-6-14)16(21)20-9-7-13(8-10-20)24-15-11-17-25-18-15/h3-6,11,13H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXUIPAVVABIMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NSN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B2384804.png)

![(5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2384805.png)

![3-[2-Oxo-2-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B2384806.png)

![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2384809.png)

![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2384812.png)

![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2384822.png)

![2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2384823.png)

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384826.png)